4-acetoxy-3-methoxy-trans-cinnamaldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by an acetoxy group at position 4 and a methoxy group at position 3 respectively. It is a member of cinnamaldehydes, a monomethoxybenzene and a member of phenyl acetates. It derives from an (E)-cinnamaldehyde.

4-Acetoxy-3-methoxycinnamaldehyde

CAS No.: 83071-67-4

Cat. No.: VC3792835

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83071-67-4 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | [2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate |

| Standard InChI | InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+ |

| Standard InChI Key | VEKAJHBFBMWJKI-ARJAWSKDSA-N |

| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)/C=C\C=O)OC |

| SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC |

Introduction

Chemical and Structural Properties

Molecular Structure

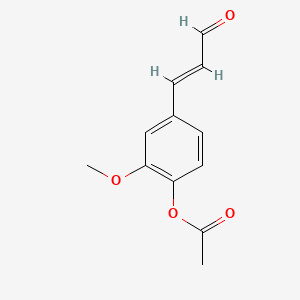

4-Acetoxy-3-methoxycinnamaldehyde (C₁₂H₁₂O₄) features a trans-cinnamaldehyde backbone substituted with an acetoxy group (-OAc) at position 4 and a methoxy group (-OMe) at position 3. The E-configuration of the α,β-unsaturated aldehyde moiety is critical for its biological activity . The SMILES notation for the compound is CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC, and its InChIKey is VEKAJHBFBMWJKI-ONEGZZNKSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.22 g/mol | |

| Melting Point | 97–100°C | |

| Boiling Point | 342.7 ± 27.0°C (Predicted) | |

| Density | 1.162 ± 0.06 g/cm³ | |

| Vapor Density | >0 (vs air) |

Spectroscopic Characterization

-

NMR: The compound exhibits characteristic signals for the acetoxy (δ ~2.3 ppm, singlet) and methoxy (δ ~3.9 ppm, singlet) groups, alongside aromatic protons (δ ~6.8–7.5 ppm) and the α,β-unsaturated aldehyde proton (δ ~9.6 ppm) .

-

MS: The molecular ion peak appears at m/z 220.07 (M⁺), with fragmentation patterns consistent with loss of acetyl (-60 amu) and methoxy (-31 amu) groups .

Synthesis and Production

Traditional Synthesis via Aldol Condensation

The conventional method involves aldol condensation between isovanillin (3-methoxy-4-hydroxybenzaldehyde) and vinyl acetate in aqueous sodium hydroxide. This route yields 4-acetoxy-3-methoxycinnamaldehyde but suffers from moderate efficiency (~60% yield) due to side reactions and hydrolysis .

Green Synthesis Using Calcium Oxide-Ethanol

A sustainable alternative employs calcium oxide (CaO) as a heterogeneous catalyst in ethanol, achieving yields exceeding 85% . This method reduces environmental impact and improves scalability:

-

Reaction Conditions: Isovanillin (1 eq), vinyl acetate (1.2 eq), CaO (10 mol%), ethanol, 80°C, 6 h.

-

Workup: Filtration, solvent evaporation, and recrystallization from ethanol-water.

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional (NaOH) | Green (CaO-Ethanol) |

|---|---|---|

| Yield | 60% | 85% |

| Reaction Time | 8 h | 6 h |

| Environmental Impact | High (aqueous waste) | Low (recyclable catalyst) |

Biological and Pharmacological Activities

Anti-inflammatory Effects

4-Acetoxy-3-methoxycinnamaldehyde derivatives, such as HB2, exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophages (IC₅₀ = 12.3 μM for NO) . In vivo studies demonstrate dose-dependent reduction in carrageenan-induced paw edema (up to 68% at 50 mg/kg) .

Immunomodulatory Actions

In a murine model of atopic dermatitis, oral administration (10 mg/kg/day) reduced skin inflammation by 45% via suppression of T cell activation and keratinocyte hyperproliferation . The mechanism involves downregulation of NF-κB and STAT3 signaling pathways .

Pharmacological Mechanisms

Enzyme Inhibition

-

Aromatase: 4-Acetoxy-3-methoxycinnamaldehyde inhibits estrogen biosynthesis by binding to aromatase (Ki = 0.8 μM), making it a candidate for hormone-dependent cancers .

-

Calreticulin Transacetylase (CRTAase): The compound modulates CRTAase activity, enhancing glutathione S-transferase (GST) inhibition by 40% .

Cellular Signaling Pathways

-

JNK/NF-κB: Suppression of JNK phosphorylation (by 70%) and NF-κB nuclear translocation (by 55%) underlies its anti-inflammatory and antitumor effects .

-

FSP1 Upregulation: Metabolites increase ferroptosis suppressor protein 1 (FSP1) levels, protecting neurons from oxidative damage (EC₅₀ = 1.7 μM) .

Applications in Organic Synthesis

The compound serves as a key intermediate in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume